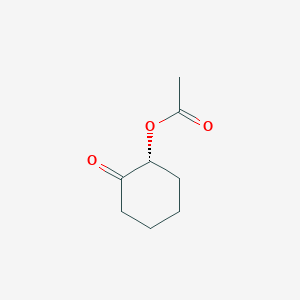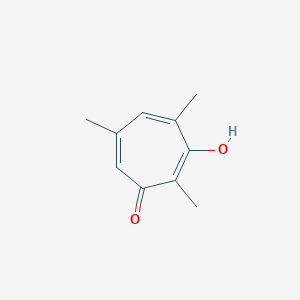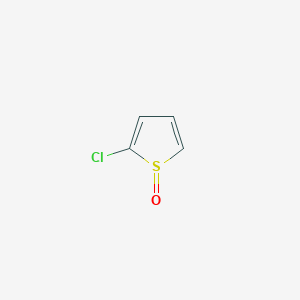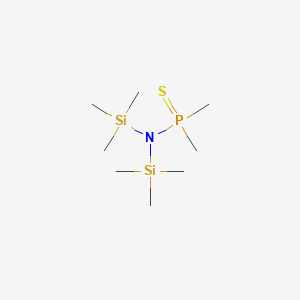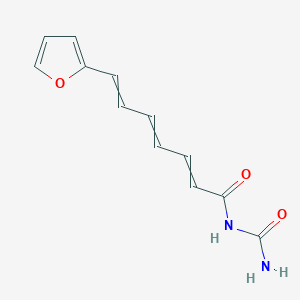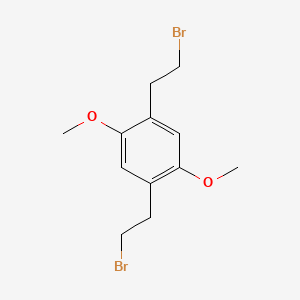
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is an organic compound with the molecular formula C12H16Br2O2 It is a derivative of benzene, featuring two bromoethyl groups and two methoxy groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene can be synthesized through a multi-step processThe reaction typically requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromoethyl groups can be reduced to ethyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1,4-bis(2-substituted-ethyl)-2,5-dimethoxybenzene derivatives.
Oxidation: Formation of 1,4-bis(2-bromoethyl)-2,5-diformylbenzene or 1,4-bis(2-bromoethyl)-2,5-dicarboxybenzene.
Reduction: Formation of 1,4-bis(2-ethyl)-2,5-dimethoxybenzene.
科学研究应用
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the methoxy groups are converted to more oxidized forms, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
1,4-Bis(2-bromoethoxy)benzene: Similar structure but with ethoxy groups instead of methoxy groups.
1,4-Dibromo-2,5-dimethoxybenzene: Lacks the ethyl groups, only has bromine and methoxy groups attached to the benzene ring.
1,4-Bis(2-chloroethyl)-2,5-dimethoxybenzene: Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,4-Bis(2-bromoethyl)-2,5-dimethoxybenzene is unique due to the presence of both bromoethyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications in different fields of research.
属性
CAS 编号 |
64425-63-4 |
|---|---|
分子式 |
C12H16Br2O2 |
分子量 |
352.06 g/mol |
IUPAC 名称 |
1,4-bis(2-bromoethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C12H16Br2O2/c1-15-11-7-10(4-6-14)12(16-2)8-9(11)3-5-13/h7-8H,3-6H2,1-2H3 |
InChI 键 |
MPCPIXXWLGLTSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CCBr)OC)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



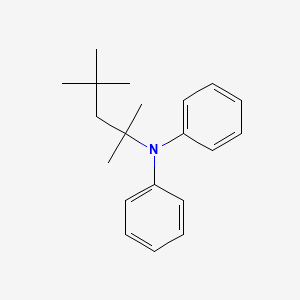
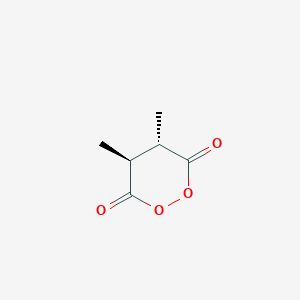
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
